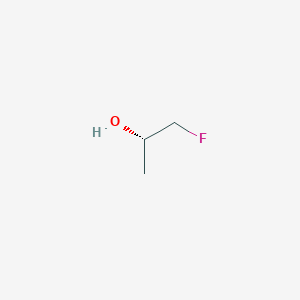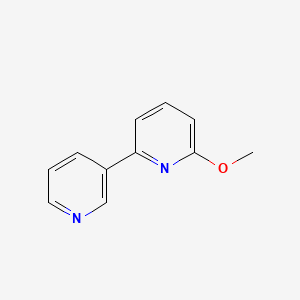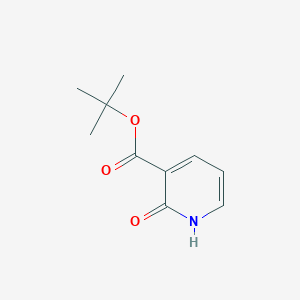![molecular formula C10H9ClF3NO B6602371 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide CAS No. 77485-81-5](/img/structure/B6602371.png)
2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide
Übersicht
Beschreibung
2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide, also known as 2-Cl-MTP, is a synthetic molecule that has recently been studied for its potential applications in scientific research. 2-Cl-MTP is a member of the chloroacetamide family, which is characterized by the presence of a chloroacetamide group, and has been studied for its ability to act as a selective inhibitor of enzymes and other proteins. This molecule has shown promise in a variety of research applications, including the study of enzyme activity, protein-protein interactions, and drug-target interactions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide has been studied for its potential applications in scientific research. It has been shown to act as a selective inhibitor of enzymes and other proteins, including kinases, proteases, and phosphatases. Additionally, this compound has been used to study the effects of enzyme inhibition on cell proliferation and apoptosis, as well as the effects of drug-target interactions. Furthermore, this compound has been used to study the effects of protein-protein interactions, as well as to study the effects of enzyme inhibition on cell metabolism.
Wirkmechanismus
2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide acts as a selective inhibitor of enzymes and other proteins by binding to the active site of the enzyme or protein and blocking its activity. This binding is thought to be mediated by a hydrogen bonding interaction between the chloroacetamide group of this compound and the amino acid residues of the enzyme or protein. Additionally, this compound has been shown to bind to the allosteric site of some enzymes and proteins, which can also inhibit their activity.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of a variety of enzymes and proteins, including kinases, proteases, and phosphatases. The inhibition of these enzymes and proteins can lead to a variety of biochemical and physiological effects, including the inhibition of cell proliferation and apoptosis, the inhibition of protein-protein interactions, and the inhibition of cell metabolism. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is a selective inhibitor of enzymes and other proteins. Additionally, it is relatively stable and can be stored at room temperature. However, this compound is not as effective at inhibiting enzymes and other proteins at higher temperatures, and it can be toxic to cells at high concentrations.
Zukünftige Richtungen
Given the potential applications of 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide in scientific research, there are several potential future directions for research. These include further studies to evaluate the efficacy of this compound as an inhibitor of enzymes and other proteins, as well as studies to evaluate the potential anti-inflammatory and anti-cancer activities of the molecule. Additionally, further studies could be conducted to evaluate the potential of this compound as a drug-target interaction inhibitor, and to evaluate the potential of this compound as a tool for studying protein-protein interactions. Finally, further studies could be conducted to evaluate the potential of this compound as a tool for studying the effects of enzyme inhibition on cell metabolism.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO/c1-6-3-2-4-7(10(12,13)14)9(6)15-8(16)5-11/h2-4H,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKFWAXIKVYCKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539126 | |
| Record name | 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77485-81-5 | |
| Record name | 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene](/img/structure/B6602288.png)

![2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6602297.png)






![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)


![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B6602365.png)
